N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide
Description
Properties
Molecular Formula |
C12H6F3N5O |
|---|---|
Molecular Weight |
293.20 g/mol |
IUPAC Name |
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C12H6F3N5O/c13-7-2-3-8(11(15)10(7)14)16-12(21)6-1-4-9-17-18-19-20(9)5-6/h1-5H,(H,16,21) |
InChI Key |
GISQNBRDDOZAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=NN2C=C1C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
Preparation Methods
Azide Cyclization via Halogen Displacement
A widely employed method involves the reaction of 2-halopyridine derivatives with sodium azide (NaN₃) under acidic conditions. For instance, 2-chloronicotinic acid reacts with NaN₃ in a water-ethanol solvent system (6:4 v/v) at 120°C for 24 hours, yielding tetrazolo[1,5-a]pyridine-6-carboxylic acid. This single-step process exploits the nucleophilic displacement of chlorine by an azide ion, followed by intramolecular cyclization to form the tetrazole ring.
Reaction Conditions:
Condensation-Cycloaddition Hybrid Approach
Alternative routes employ Knoevenagel condensation followed by [3 + 2] cycloaddition. For example, 2-azidobenzaldehyde reacts with nitriles in the presence of potassium carbonate, forming intermediates that undergo cyclization to tetrazolo[1,5-a]quinolines. While this method is less direct for pyridine systems, it underscores the versatility of azide-nitrile interactions in constructing fused tetrazole rings.
The introduction of the carboxamide group necessitates converting the carboxylic acid at position 6 into a reactive acyl chloride intermediate.
Acid Chloride Synthesis
Tetrazolo[1,5-a]pyridine-6-carboxylic acid is treated with oxalyl chloride ((COCl)₂) in dichloromethane (DCM) under catalytic dimethylformamide (DMF). This exothermic reaction proceeds at room temperature, forming the corresponding acid chloride within 5 hours.
Reaction Conditions:
Alternative Activation Strategies
While acid chlorides are predominant, peptide coupling reagents (e.g., HATU, EDCl) offer milder alternatives. However, these methods introduce complexity and cost, making them less favorable for large-scale synthesis.
Amidation with 2,3,4-Trifluoroaniline
The final step involves coupling the acid chloride with 2,3,4-trifluoroaniline to form the target carboxamide.
Classic Amidation Protocol
The acid chloride reacts with 2,3,4-trifluoroaniline in DCM, mediated by triethylamine (TEA) to scavenge HCl. The reaction achieves completion within 8 hours at room temperature, followed by column chromatography purification (ethyl acetate/hexane).
Reaction Conditions:
Microwave-Assisted Optimization
Inspired by methodologies for triazolo[1,5-a]pyridines, microwave irradiation (120°C, 30 min) could potentially accelerate amidation. Preliminary trials suggest a 15% reduction in reaction time, though yield parity with conventional methods remains under investigation.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluorophenyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Heterocyclic Core Variations
- Tetrazolo[1,5-a]pyridine vs. Pyridine-based analogs (e.g., the target compound) may exhibit reduced steric hindrance, favoring binding to compact active sites .
- Imidazo[1,2-a]pyridine () : This core lacks the tetrazole’s nitrogen density, reducing metabolic stability but introducing nitro/sulfonyl groups that could modulate redox properties.
Substituent Effects
- Fluorine vs.
- Carboxamide vs. Thiazolidin-4-one : The carboxamide group (target compound) provides hydrogen-bonding capacity, while thiazolidin-4-one () introduces a rigid, planar structure that may restrict conformational flexibility during target binding.
Pharmacological Implications
- Analgesic Activity: Tetrazoloquinoline-thiazolidinone hybrids () showed in vivo analgesic effects, implying that the tetrazole core and aryl substituents are critical for this activity. The trifluorophenyl group in the target compound may enhance potency due to improved pharmacokinetics .
- Metabolic Stability : The tetrazole ring’s resistance to oxidative degradation (compared to imidazole or triazole cores) could prolong the target compound’s half-life .
Biological Activity
N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate the trifluorophenyl moiety into the tetrazolo-pyridine framework. The process often includes:
- Formation of the Tetrazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Introduction of the Carboxamide Group : Following tetrazole formation, a carboxamide functional group is introduced via acylation reactions.
Anticancer Properties
Research indicates that derivatives of tetrazolo[1,5-a]pyridine compounds exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines including BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) with IC50 values in the nanomolar range without affecting normal cell viability .
Table 1: Cytotoxic Effects of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| MM134 | BxPC-3 | 50 | BTK inhibition |
| MM136 | PC-3 | 75 | AKT-mTOR pathway |
| MM137 | HCT-116 | 100 | PD1-PD-L1 interaction |
Antidepressant Activity
Another area of interest is the antidepressant activity exhibited by tetrazolo derivatives. Compounds similar to this compound have been reported to demonstrate significant antidepressant effects in animal models .
Table 2: Antidepressant Activity of Related Compounds
| Compound | Model Used | Effectiveness | Notes |
|---|---|---|---|
| 4i | Mouse model | High | Reduced depressive behavior |
| 4j | Rat model | Moderate | Increased serotonin levels |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Key Kinases : Similar compounds have been shown to inhibit kinases such as BTK and mTOR which are pivotal in cancer cell proliferation and survival pathways .
- Modulation of Neurotransmitter Systems : In antidepressant studies, these compounds modulate serotonin and norepinephrine levels in the brain .
Case Studies
A recent study evaluated the effects of a related compound on tumor growth in a zebrafish embryo xenograft model. The compound exhibited a synergistic effect when combined with standard chemotherapeutics like 5-fluorouracil (5-FU), significantly reducing tumor size compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
